molecular formula C19H17BrN4O3S2 B2600640 5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide CAS No. 865592-94-5

5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide

Cat. No.: B2600640
CAS No.: 865592-94-5
M. Wt: 493.39
InChI Key: CQFRVLJRHXMCKW-UHFFFAOYSA-N
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Description

5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide is a complex organic compound that features a bromine atom, a nicotinamide moiety, and a benzo[d]thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide typically involves multiple steps, starting with the preparation of the benzo[d]thiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the bromine atom can be done via bromination reactions using reagents like bromine or N-bromosuccinimide (NBS). The final step involves the sulfonamide formation and the attachment of the nicotinamide group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield amines or other reduced forms.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles like amines, thiols, and alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiazole derivatives

    Substitution: Various substituted thiazole derivatives

Scientific Research Applications

5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting cancer, bacterial infections, and inflammatory diseases.

    Biological Research: The compound can be used to study the biological pathways and mechanisms involving thiazole derivatives.

    Industrial Chemistry: It can serve as an intermediate in the synthesis of more complex molecules used in various industrial applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]thiazole ring can interact with biological macromolecules, potentially inhibiting their function or altering their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-(6-(N,N-diallylsulfamoyl)benzo[d]thiazol-2-yl)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

N-[6-[bis(prop-2-enyl)sulfamoyl]-1,3-benzothiazol-2-yl]-5-bromopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN4O3S2/c1-3-7-24(8-4-2)29(26,27)15-5-6-16-17(10-15)28-19(22-16)23-18(25)13-9-14(20)12-21-11-13/h3-6,9-12H,1-2,7-8H2,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFRVLJRHXMCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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